molecular formula C16H23F2N3O4 B15225924 N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide

N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide

Cat. No.: B15225924
M. Wt: 359.37 g/mol
InChI Key: WJATUNLBVMRICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a carboxamide group, and a difluorophenoxy moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Difluorophenoxy Intermediate: The synthesis begins with the preparation of the 2,5-difluorophenoxy intermediate through a nucleophilic aromatic substitution reaction.

    Hydroxypropylation: The intermediate is then subjected to a hydroxypropylation reaction to introduce the hydroxypropyl group.

    Amidation: The hydroxypropylated intermediate undergoes an amidation reaction with morpholine-4-carboxamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: The difluorophenoxy moiety can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various functional groups to the difluorophenoxy moiety.

Scientific Research Applications

N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The difluorophenoxy moiety may bind to enzyme active sites or receptor domains, leading to inhibition or modulation of their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,5-Difluorophenoxy)ethyl)morpholine-4-carboxamide
  • N-(2-(3,4-Difluorophenoxy)ethyl)morpholine-4-carboxamide
  • N-(2-(2,5-Difluorophenoxy)propyl)morpholine-4-carboxamide

Uniqueness

N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide stands out due to the presence of the hydroxypropyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C16H23F2N3O4

Molecular Weight

359.37 g/mol

IUPAC Name

N-[2-[[3-(2,5-difluorophenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C16H23F2N3O4/c17-12-1-2-14(18)15(9-12)25-11-13(22)10-19-3-4-20-16(23)21-5-7-24-8-6-21/h1-2,9,13,19,22H,3-8,10-11H2,(H,20,23)

InChI Key

WJATUNLBVMRICR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=C(C=CC(=C2)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.